molecular formula C9H8ClIOS B14048173 1-Chloro-1-(5-iodo-2-mercaptophenyl)propan-2-one

1-Chloro-1-(5-iodo-2-mercaptophenyl)propan-2-one

Cat. No.: B14048173
M. Wt: 326.58 g/mol
InChI Key: SMMQMWXCLDCABS-UHFFFAOYSA-N
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Description

1-Chloro-1-(5-iodo-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClIOS and a molecular weight of 326.58 g/mol . This compound is characterized by the presence of a chloro group, an iodo group, and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety. It is primarily used in laboratory settings and for the manufacture of various substances .

Preparation Methods

The synthesis of 1-Chloro-1-(5-iodo-2-mercaptophenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-iodo-2-mercaptophenol and 1-chloropropan-2-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the production process may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Chloro-1-(5-iodo-2-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.

    Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydroxide, potassium carbonate, and various oxidizing or reducing agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-1-(5-iodo-2-mercaptophenyl)propan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, it is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs.

    Industry: The compound is used in the manufacture of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(5-iodo-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets and pathways. The compound’s functional groups, such as the chloro and mercapto groups, play a crucial role in its reactivity and biological activity. For example, the mercapto group can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. The chloro group may participate in nucleophilic substitution reactions, leading to the formation of new chemical entities .

Comparison with Similar Compounds

1-Chloro-1-(5-iodo-2-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:

    1-Chloro-1-(2-iodo-5-mercaptophenyl)propan-2-one: This compound has a similar structure but with different positional isomers of the iodo and mercapto groups.

    1-Bromo-1-(5-iodo-2-mercaptophenyl)propan-2-one: This compound has a bromo group instead of a chloro group. The presence of the bromo group can influence the compound’s reactivity and interactions with other molecules.

    1-Chloro-1-(5-iodo-2-hydroxyphenyl)propan-2-one: This compound has a hydroxy group instead of a mercapto group.

Properties

Molecular Formula

C9H8ClIOS

Molecular Weight

326.58 g/mol

IUPAC Name

1-chloro-1-(5-iodo-2-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H8ClIOS/c1-5(12)9(10)7-4-6(11)2-3-8(7)13/h2-4,9,13H,1H3

InChI Key

SMMQMWXCLDCABS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)I)S)Cl

Origin of Product

United States

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